Dibromomethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

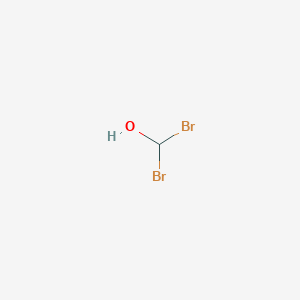

CAS No. |

166600-78-8 |

|---|---|

Molecular Formula |

CH2Br2O |

Molecular Weight |

189.83 g/mol |

IUPAC Name |

dibromomethanol |

InChI |

InChI=1S/CH2Br2O/c2-1(3)4/h1,4H |

InChI Key |

WICMSCLXMMZMFF-UHFFFAOYSA-N |

Canonical SMILES |

C(O)(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Dibromomethane

A Note on Nomenclature: This guide focuses on Dibromomethane (CAS Number: 74-95-3), as extensive searches for "Dibromomethanol" did not yield a recognized chemical entity with that name. It is presumed that "this compound" was a typographical error.

Dibromomethane, also known as methylene bromide, is a halogenated hydrocarbon with the chemical formula CH₂Br₂.[1] It is a colorless liquid with a sweetish odor that is slightly soluble in water but highly soluble in organic solvents.[2][3] This compound serves as a crucial intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[4][5] It is also utilized as a solvent and in some older fire extinguishing applications.[3]

Core Properties and Data

Dibromomethane is characterized by a range of physical and chemical properties that are critical for its application in research and industry. These properties are summarized in the tables below.

Physical Properties of Dibromomethane

| Property | Value |

| CAS Number | 74-95-3[6] |

| Molecular Formula | CH₂Br₂[6] |

| Molecular Weight | 173.83 g/mol [6] |

| Appearance | Colorless to pale yellow liquid[3] |

| Density | 2.477 g/mL at 25 °C[2] |

| Melting Point | -52.7 °C[2] |

| Boiling Point | 96-98 °C[2] |

| Solubility in Water | 12.5 g/L at 20 °C[2] |

| Vapor Pressure | 34.9 mmHg at 20 °C[3] |

| Refractive Index | 1.541 at 20 °C[2] |

Chemical and Safety Information

| Property | Value |

| Stability | Stable under normal temperatures and pressures.[4] |

| Reactivity | Reacts violently with strong oxidants, strong bases, and some metals like potassium, aluminum, and magnesium, which can pose a fire and explosion hazard.[7] |

| Hazardous Decomposition Products | Upon heating, it can decompose to produce toxic and corrosive fumes, including hydrogen bromide and carbon monoxide.[4][7] |

| GHS Hazard Statements | H332 (Harmful if inhaled), H412 (Harmful to aquatic life with long lasting effects).[8] |

| Signal Word | Warning[8] |

Experimental Protocols

Synthesis of Dibromomethane from Bromoform

A common laboratory-scale synthesis of dibromomethane involves the reduction of bromoform.[9]

Materials:

-

Bromoform (CHBr₃)

-

Arsenic trioxide (As₂O₃)

-

Sodium hydroxide (NaOH)

-

Water

-

Ether

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a 1-liter three-necked flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser, place 165 grams of bromoform.[6]

-

Prepare a solution of sodium arsenite by dissolving 77 grams of arsenic trioxide and 148 grams of sodium hydroxide in 475 ml of water.[6]

-

Add 10 ml of the sodium arsenite solution to the bromoform and gently warm the mixture to initiate the reaction.[6]

-

Once the reaction has started, add the remaining sodium arsenite solution dropwise over 30-45 minutes, maintaining a gentle reflux.[6]

-

After the addition is complete, heat the mixture on a steam bath for 3-4 hours.[6]

-

Steam distill the dibromomethane from the reaction mixture. The dibromomethane will form the lower layer.[6]

-

Separate the lower layer of dibromomethane. Extract the aqueous layer with 100 ml of ether to recover any dissolved product.[6]

-

Combine the dibromomethane fractions, dry with anhydrous calcium chloride, and purify by fractional distillation.[6]

-

Collect the fraction boiling at 96-97 °C.[6]

Purity Analysis of Dibromomethane

The purity of dibromomethane can be determined using several analytical techniques.

Gas Chromatography (GC): Gas chromatography is a primary method for assessing the purity of dibromomethane.[10] A capillary column with a non-polar stationary phase, such as polydimethylsiloxane, is typically used. The sample is injected into the gas chromatograph, where it is vaporized and carried through the column by an inert gas (e.g., helium). The components are separated based on their volatility and interaction with the stationary phase. Impurities will appear as separate peaks from the main dibromomethane peak, allowing for quantification.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used to determine the purity of dibromomethane.[10]

-

The ¹H NMR spectrum of pure dibromomethane will show a single peak corresponding to the two equivalent protons.

-

The ¹³C NMR spectrum will exhibit a single peak for the carbon atom. The presence of additional peaks in either spectrum indicates impurities. The purity can be estimated by comparing the integration of the dibromomethane peak to the total integration of all peaks.[10]

Role in Drug Development and Signaling Pathways

Dibromomethane is a key intermediate in the synthesis of several pharmaceutical compounds, including the fungicides cyproterone and imiprazole.[2][7] While dibromomethane itself is not known to have a direct biological signaling role, the drugs synthesized from it are involved in various cellular pathways.

Signaling Pathways Associated with Cyproterone Acetate

Cyproterone acetate, an antiandrogen and progestin, is synthesized using dibromomethane as a precursor. It has been shown to interact with several signaling pathways:

-

Androgen Receptor (AR) Signaling: Cyproterone acetate acts as an antagonist of the androgen receptor, blocking the binding of androgens like testosterone.[10] This is its primary mechanism of action in conditions like prostate cancer.[2]

-

IRE1α Signaling Pathway: In the context of polycystic ovary syndrome (PCOS), cyproterone acetate has been found to alleviate hyperandrogen-induced pyroptosis of ovarian granulosa cells by mitigating the activation of the IRE1α signaling pathway.[6]

-

TRAIL-Induced Apoptosis Pathway: Cyproterone acetate can enhance the susceptibility of androgen-independent prostate cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL).[4] It achieves this by upregulating the expression of Death Receptor 5 (DR5).[4]

Signaling Pathways Associated with Omeprazole

While initial searches pointed to "imiprazole," a more common drug with available pathway information is "omeprazole," a proton pump inhibitor. It is plausible that "imiprazole" was a misspelling. Omeprazole has been shown to interact with the following pathways:

-

Hedgehog (Hh) Signaling Pathway: Omeprazole can inhibit the Hedgehog signaling pathway, which is implicated in the progression of Barrett's esophagus.[11]

-

IL-4 and IL-13 Signaling: Omeprazole has been shown to affect signaling pathways involving Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[11]

Conclusion

Dibromomethane is a versatile and important chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its well-defined physical and chemical properties, along with established synthesis and analytical protocols, make it a valuable compound for researchers and drug development professionals. While it does not appear to have direct biological activity, the compounds synthesized from it, such as cyproterone acetate, play crucial roles in modulating key cellular signaling pathways, highlighting the indirect but vital contribution of dibromomethane to medicine.

References

- 1. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cyproterone Acetate? [synapse.patsnap.com]

- 3. Dibromomethane - Wikipedia [en.wikipedia.org]

- 4. Cyproterone acetate enhances TRAIL-induced androgen-independent prostate cancer cell apoptosis via up-regulation of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Cyproterone Acetate Mediates IRE1α Signaling Pathway to Alleviate Pyroptosis of Ovarian Granulosa Cells Induced by Hyperandrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. ClinPGx [clinpgx.org]

- 9. Dibromomethane | 74-95-3 | Benchchem [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Omeprazole inhibits IL-4 and IL-13 signaling signal transducer and activator of transcription 6 activation and reduces … [ouci.dntb.gov.ua]

An In-depth Technical Guide to the Synthesis and Characterization of Dibromomethane

Disclaimer: Extensive research for the synthesis and characterization of "Dibromomethanol" (CHBr₂OH) did not yield any specific scientific literature, suggesting that this compound may be highly unstable or has not yet been synthesized and characterized. This guide will therefore focus on the closely related and well-documented compound, Dibromomethane (CH₂Br₂), a versatile solvent and reagent in organic synthesis.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis and characterization of Dibromomethane.

Introduction

Dibromomethane, also known as methylene bromide, is a halomethane with the formula CH₂Br₂. It is a colorless, dense, and non-flammable liquid with a sweet, chloroform-like odor.[1] Dibromomethane finds applications as a solvent, in organic synthesis, and as a dense medium for mineral separation.[1] Its synthesis and characterization are fundamental aspects of organic chemistry.

Synthesis of Dibromomethane

Several methods have been developed for the synthesis of Dibromomethane. The choice of method often depends on the desired scale, available starting materials, and required purity.

Bromination of Methylene Chloride

A common laboratory and industrial synthesis involves the bromination of dichloromethane (CH₂Cl₂) in the presence of a catalyst, such as aluminum bromide (AlBr₃).

Reaction:

CH₂Cl₂ + Br₂ → CH₂Br₂ + Cl₂

This substitution reaction can be carried out under reflux conditions.[2] However, it produces chlorine gas as a byproduct, which requires careful handling.

From Bromoform

Dibromomethane can be synthesized from bromoform (CHBr₃) via reduction. A common method involves the use of sodium arsenite and sodium hydroxide.

Reaction:

CHBr₃ + Na₃AsO₃ + NaOH → CH₂Br₂ + Na₃AsO₄ + NaBr

This method provides a route from a more halogenated methane to a less halogenated one.

Reaction of Methyl Bromide with Bromine

A gas-phase reaction between methyl bromide (CH₃Br) and bromine (Br₂) at elevated temperatures (300-400 °C) can produce Dibromomethane.[3] This process is highly selective towards Dibromomethane with almost quantitative conversion of bromine.[3]

Experimental Workflow for Gas-Phase Synthesis:

Caption: Gas-phase synthesis of Dibromomethane from methyl bromide and bromine.

Characterization of Dibromomethane

A combination of spectroscopic and physical methods is used to characterize Dibromomethane and confirm its purity.

Physical Properties

The physical properties of Dibromomethane are well-established and serve as a primary means of identification.

| Property | Value |

| Molecular Formula | CH₂Br₂ |

| Molar Mass | 173.83 g/mol |

| Appearance | Colorless liquid |

| Density | 2.497 g/mL at 20 °C |

| Boiling Point | 97 °C |

| Melting Point | -52.7 °C |

| Refractive Index (n²⁰/D) | 1.542 |

| Solubility in Water | 1.17 g/100 g at 15 °C |

Spectroscopic Characterization

The ¹H NMR spectrum of Dibromomethane is simple, showing a single peak, as both protons are in the same chemical environment.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~4.94 ppm (in CDCl₃) | Singlet | 2H | CH₂ |

The ¹³C NMR spectrum of Dibromomethane exhibits a single resonance.

| Chemical Shift (δ) | Assignment |

| ~21.6 ppm (in CDCl₃) | CH₂ |

The IR spectrum of Dibromomethane shows characteristic absorption bands for C-H and C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | C-H stretch |

| ~1220 | CH₂ wag |

| ~640 | C-Br stretch |

The mass spectrum of Dibromomethane shows a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

| m/z | Ion | Relative Abundance |

| 176 | [CH₂⁸¹Br₂]⁺ | ~25% |

| 174 | [CH₂⁷⁹Br⁸¹Br]⁺ | ~50% |

| 172 | [CH₂⁷⁹Br₂]⁺ | ~25% |

| 95 | [CH₂⁸¹Br]⁺ | |

| 93 | [CH₂⁷⁹Br]⁺ |

Logical Relationship of Characterization Techniques:

Caption: Interplay of analytical techniques for Dibromomethane characterization.

Experimental Protocols

Synthesis of Dibromomethane from Bromoform

Materials:

-

Bromoform (CHBr₃)

-

Sodium arsenite (Na₃AsO₃)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide in water.

-

To this solution, add sodium arsenite and bromoform.

-

Heat the mixture under reflux for 2 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure Dibromomethane (b.p. 97 °C).

Characterization by ¹H NMR Spectroscopy

Materials:

-

Dibromomethane sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of Dibromomethane in 0.6-0.7 mL of CDCl₃ in an NMR tube.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks and determine the chemical shifts relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

Safety and Handling

Dibromomethane is considered hazardous. It is harmful if swallowed or inhaled and causes skin and eye irritation. It is also a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

Dibromomethane is a valuable chemical with well-established synthetic routes and characterization methods. This guide provides a comprehensive overview for researchers and professionals working with this compound, emphasizing safe handling and detailed analytical procedures for its unambiguous identification and purity assessment.

References

Dibromomethanol: A Technical Guide to Its Inherent Instability and Inferred Handling Protocols

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the notable absence of commercially available dibromomethanol (CHBr₂OH) and the scarcity of literature detailing its specific properties. Based on fundamental chemical principles and an analysis of related compounds, this document posits that this compound is an inherently unstable, transient species. This guide provides an in-depth analysis of its probable decomposition pathways, drawing parallels with the chemistry of geminal diols and halohydrins. Furthermore, it outlines inferred storage and handling protocols for instances where this compound might be generated in situ for immediate use in a reaction. All quantitative data presented is based on analogous stable compounds and should be interpreted as illustrative.

Introduction: The Elusive Nature of this compound

An exhaustive search of chemical databases and scientific literature reveals a significant lack of information on the stability and storage conditions of this compound. This absence strongly suggests that this compound is not a stable, isolable compound under standard conditions. Its structure, featuring two bromine atoms and a hydroxyl group on the same carbon (a geminal haloalcohol), predisposes it to rapid decomposition. This guide, therefore, aims to provide a theoretical framework for understanding its instability and to offer practical advice for handling this transient intermediate should it be formed during a chemical transformation.

Inferred Stability and Decomposition Pathways

The instability of this compound can be attributed to the presence of highly electronegative bromine atoms and a hydroxyl group on the same carbon atom. This arrangement leads to significant electronic strain and multiple pathways for decomposition.

Analogy to Geminal Diols

Geminal diols, which have two hydroxyl groups on a single carbon, are typically unstable and exist in equilibrium with the corresponding carbonyl compound, with the equilibrium favoring the carbonyl.[1][2][3][4][5] The presence of electron-withdrawing groups can, in some cases, stabilize the gem-diol form.[1][2][4] In the case of this compound, the two bromine atoms are strongly electron-withdrawing, which might suggest some stabilization of the hydrated form. However, the large atomic radius of bromine and the potential for steric hindrance likely counteract this electronic stabilization, favoring decomposition.

Probable Decomposition Pathways

Two primary decomposition pathways are proposed for this compound:

-

Dehydrohalogenation to form Formyl Bromide: The most probable decomposition route is the elimination of hydrogen bromide (HBr) to yield formyl bromide (HC(O)Br). This reaction is analogous to the decomposition of other halohydrins.

-

Decomposition to Carbon Monoxide and Hydrogen Bromide: Formyl bromide itself is unstable and can further decompose, particularly in the presence of trace amounts of acid or base, or upon heating, to carbon monoxide (CO) and hydrogen bromide.

The following diagram illustrates these inferred decomposition pathways:

Quantitative Data (Inferred and Analogous)

Direct quantitative data for the stability of this compound is unavailable. The following table summarizes relevant data for analogous, more stable compounds to provide a comparative context.

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Stability Notes |

| Dibromomethane | CH₂Br₂ | 97 | -52.6 | Stable under normal conditions. |

| Bromoform | CHBr₃ | 149.5 | 8.3 | Decomposes on heating. |

| 2-Bromoethanol | BrCH₂CH₂OH | 149-150 | -80 | Stable, but can decompose on heating. |

Experimental Protocols: Handling of Unstable Intermediates

Given the inferred instability of this compound, it is likely to be generated in situ for immediate consumption in a subsequent reaction. The following protocols are generalized for handling highly reactive and unstable intermediates.

General Workflow for In Situ Generation and Reaction

The following diagram outlines a general experimental workflow for the synthesis and immediate use of an unstable intermediate like this compound.

Recommended Storage and Handling Conditions (Inferred)

Should this compound be generated, it should not be stored. The following conditions are recommended for the reaction environment in which it is generated:

-

Temperature: Generation and reaction should be carried out at very low temperatures (e.g., -78 °C) to minimize the rate of decomposition.

-

Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen or moisture.

-

Solvent: A dry, aprotic solvent would be the most suitable medium.

-

Light: Reactions should be protected from light, as photodecomposition is a possibility for halogenated compounds.

-

Contaminants: The reaction vessel and reagents must be scrupulously dry and free of acidic or basic impurities, which could catalyze decomposition.

Safety Considerations

Given the likely decomposition products, the handling of any reaction mixture potentially containing this compound requires significant precautions:

-

Toxicity: Hydrogen bromide is a corrosive gas that is toxic upon inhalation. Carbon monoxide is a highly toxic gas. All operations must be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

-

Quenching: The reaction should be quenched carefully at low temperature before being allowed to warm to room temperature.

Conclusion

This compound is concluded to be a highly unstable and transient chemical species that is not amenable to isolation or storage under normal laboratory conditions. Its instability is inferred from its geminal haloalcohol structure, which predisposes it to rapid decomposition, likely yielding formyl bromide, and subsequently carbon monoxide and hydrogen bromide. For researchers intending to utilize this compound as a reactive intermediate, it is imperative to generate it in situ at low temperatures under an inert atmosphere and to use it immediately in the subsequent reaction step. The experimental protocols and safety considerations outlined in this guide are based on established best practices for handling highly unstable chemical entities and should be strictly adhered to.

References

- 1. organic chemistry - Why are geminal diols unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. organic chemistry - Comparing the stability of geminal diols - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Stability of gem-diol in saxitoxin - ECHEMI [echemi.com]

A Comprehensive Technical Guide to the Physical Properties of Dibromomethane (CH2Br2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromomethane (CH2Br2), also known as methylene bromide, is a halogenated hydrocarbon with the chemical formula CH2Br2.[1] It is a colorless liquid with a sweet, chloroform-like odor.[2][3] This technical guide provides an in-depth overview of the core physical properties of dibromomethane, compiled from various scientific sources. The guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who require accurate and detailed information on this compound.

Core Physical Properties

The physical characteristics of a compound are crucial for its application in various experimental and industrial settings. Understanding these properties is fundamental for designing and interpreting experiments, ensuring safety, and developing new applications.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of dibromomethane for easy reference and comparison.

| Physical Property | Value | Units | Conditions | Citations |

| Molecular Weight | 173.83 | g/mol | [1][2][4] | |

| Density | 2.477 | g/mL | at 25 °C | [2][4][5] |

| 2.4970 | g/mL | at 20 °C | [3] | |

| 2.5 | (relative to water = 1) | |||

| Melting Point | -52 | °C | [2][4] | |

| -52.5 | °C | [3] | ||

| -52.7 | °C | [6] | ||

| -53 | °C | [7][8] | ||

| Boiling Point | 96-98 | °C | [2][4][5] | |

| 97.0 | °C | [3] | ||

| 97 | °C | [8] | ||

| Solubility in Water | 1.2 | g/100ml | at 15 °C | |

| 11.7 | g/L | [2] | ||

| 12.5 | g/L | at 20 °C | [7][9] | |

| Insoluble/Slightly Soluble | [9] | |||

| Vapor Pressure | 34.9 | mm Hg | at 20 °C | [1][2][4] |

| 44.4 | mm Hg | at 25 °C | ||

| 4.65 | kPa | at 20.0 °C | [9] | |

| Refractive Index | 1.541 | at 20 °C (n20/D) | [2][4][9] | |

| Vapor Density | 6.05 | (Air = 1) | [2][4] |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following are generalized, detailed methodologies for key experiments cited in the determination of the physical properties of organic compounds like dibromomethane.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating oil (if using a Thiele tube)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid organic compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer with a rubber band or a small piece of tubing. The thermometer and attached capillary are then immersed in the heating oil within the Thiele tube, ensuring the sample is level with the thermometer bulb.

-

Digital Apparatus: The capillary tube is inserted into the designated slot in the melting point apparatus.

-

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. An impure substance will typically exhibit a depressed and broader melting range.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or water bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (e.g., 10 mL of dibromomethane) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the recorded temperature is that of the vapor distilling into the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature will rise and then stabilize. The constant temperature at which the liquid actively distills is recorded as the boiling point. This is the temperature at which a drop of condensate is continuously forming on the thermometer bulb.

-

Data Collection: The boiling point is typically recorded as a range, from the temperature when the first drop of distillate is collected to when the last drop is collected before the temperature begins to drop.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

-

Thermometer

Procedure:

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the liquid sample (dibromomethane), ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside. The mass of the filled pycnometer is then measured.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. Its mass is then determined.

-

Temperature: The temperature of the liquid is recorded.

-

Calculation: The density of the liquid is calculated using the following formula: Density of liquid = [(Mass of pycnometer + liquid) - (Mass of empty pycnometer)] / [(Mass of pycnometer + water) - (Mass of empty pycnometer)] x Density of water at the measured temperature.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Graduated cylinder or pipette

-

Vortex mixer or stirring rod

-

Balance

Procedure:

-

Qualitative Assessment: A small, measured amount of the solute (e.g., 0.1 g of a solid or 0.1 mL of a liquid) is added to a test tube containing a specific volume of the solvent (e.g., 3 mL of water). The mixture is agitated vigorously for a set period. Visual observation determines if the solute has dissolved.

-

Quantitative Measurement:

-

A saturated solution is prepared by adding an excess of the solute to a known volume of the solvent at a specific temperature.

-

The mixture is stirred or agitated until equilibrium is reached (no more solute dissolves).

-

A known volume of the saturated solution is carefully removed, ensuring no undissolved solute is transferred.

-

The solvent is evaporated from the sample, and the mass of the remaining solute is determined.

-

The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.

-

Measurement of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Apparatus:

-

Refractometer (e.g., an Abbe refractometer)

-

Dropper or pipette

-

Constant temperature water bath (optional, for precise measurements)

Procedure:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of the liquid sample (dibromomethane) are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the physical properties of an unknown chemical compound.

Caption: Logical workflow for determining the physical properties of a chemical compound.

Conclusion

This technical guide provides a consolidated and detailed overview of the key physical properties of dibromomethane, along with standardized experimental protocols for their determination. The presented data and methodologies are essential for the safe and effective use of this compound in research and development. The logical workflow diagram further offers a systematic approach for the characterization of chemical substances. It is anticipated that this guide will serve as a valuable and practical resource for its intended scientific audience.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. byjus.com [byjus.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Unraveling the Fleeting Existence of Dibromomethanol: A Technical Guide to Its Reaction Mechanisms

For the attention of researchers, scientists, and drug development professionals, this in-depth guide elucidates the core reaction mechanisms of dibromomethanol, a transient yet significant intermediate in organic synthesis. While its isolation remains elusive due to inherent instability, understanding its formation and subsequent transformations is critical for controlling reaction pathways and developing novel synthetic methodologies. This document provides a comprehensive overview of the theoretical and mechanistic underpinnings of this compound chemistry, supported by data from analogous reactions and detailed experimental considerations.

The Elusive Nature of this compound

This compound (CHBr₂OH) is a geminal halohydrin, a class of organic compounds characterized by a hydroxyl group and two halogen atoms attached to the same carbon atom. Such structures are notoriously unstable and readily decompose. The primary reason for this instability lies in the propensity of geminal diols to eliminate a molecule of water to form a stable carbonyl group. In the case of this compound, this decomposition would lead to the formation of formyl bromide.

Formation of this compound as a Transient Intermediate

This compound is primarily postulated as a short-lived intermediate in two key reaction types: the hydrolysis of geminal dihalides and the haloform reaction.

Hydrolysis of Dibromomethane

The hydrolysis of geminal dihalides like dibromomethane in the presence of a nucleophile, such as water or hydroxide ions, is a classic method for the synthesis of aldehydes and ketones.[1][2][3][4] The reaction proceeds through a nucleophilic substitution mechanism. In the case of dibromomethane, the initial attack by a hydroxide ion would displace one of the bromide ions to form bromomethanol. A second substitution would then yield the transient this compound.

The Haloform Reaction

The haloform reaction, which converts methyl ketones into carboxylates and a haloform, is another process where di- and tri-halogenated methanol derivatives are implicated.[5][6][7][8][9] The reaction proceeds via the exhaustive halogenation of the methyl group in the presence of a base. The resulting trihalomethyl ketone is then cleaved by a hydroxide ion. While not a direct precursor, the hydrolysis of the trihalomethyl ketone intermediate could conceptually involve species like this compound in its degradation pathway, although the direct cleavage to the haloform and carboxylate is the accepted mechanism.

Key Reaction Mechanisms of this compound

Once formed, the highly unstable this compound is poised to undergo rapid transformation. The primary reaction pathways are decomposition to a carbonyl compound and reaction with nucleophiles.

Decomposition to Formyl Bromide

The most facile reaction of this compound is the elimination of hydrogen bromide (HBr) to form formyl bromide, an acyl halide. This intramolecular rearrangement is driven by the formation of the thermodynamically stable carbon-oxygen double bond of the carbonyl group.

Nucleophilic Substitution Reactions

Despite its instability, the carbon atom in this compound is highly electrophilic due to the presence of two electron-withdrawing bromine atoms and an oxygen atom. This makes it susceptible to attack by various nucleophiles.[10][11][12][13] These reactions would proceed via a nucleophilic substitution mechanism, likely Sₙ2, given the primary nature of the carbon center.

Quantitative Data and Experimental Protocols

Direct quantitative data for the reactions of this compound is not available due to its transient nature. However, data from analogous reactions involving the hydrolysis of geminal dihalides and the haloform reaction can provide valuable insights into the expected kinetics and yields.

Table 1: Illustrative Kinetic Data for Related Reactions

| Reaction | Substrate | Nucleophile/Base | Solvent | Rate Constant (k) | Reference |

| Hydrolysis | CH₂Br₂ | OH⁻ | Water | Not available | - |

| Haloform | Acetone | Br₂ / NaOH | Water | Varies with [OH⁻] and [Br₂] | [5] |

| Sₙ2 Substitution | CH₃Br | OH⁻ | Water | 6.2 x 10⁻⁵ L mol⁻¹ s⁻¹ | [11] |

Experimental Protocol: Hydrolysis of a Geminal Dihalide (Illustrative)

This protocol describes a general procedure for the hydrolysis of a geminal dihalide, which is expected to proceed through an unstable halohydrin intermediate analogous to this compound.

Materials:

-

Geminal dihalide (e.g., 1,1-dibromoethane)

-

Aqueous sodium hydroxide (NaOH) solution (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

A solution of the geminal dihalide in a suitable solvent (e.g., THF) is placed in a round-bottom flask.

-

An aqueous solution of sodium hydroxide is added dropwise to the flask with stirring.

-

The reaction mixture is heated to reflux for a specified period, monitoring the reaction progress by TLC or GC.

-

After cooling to room temperature, the organic layer is separated using a separatory funnel.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the resulting carbonyl product is purified by distillation or chromatography.

Conclusion

This compound, while not an isolable species, serves as a crucial conceptual intermediate in understanding the mechanisms of important organic reactions. Its formation from the hydrolysis of dibromomethane and its subsequent rapid decomposition or reaction with nucleophiles highlight the dynamic nature of reaction pathways involving geminal halohydrins. For researchers in drug development and organic synthesis, a firm grasp of these transient intermediates is paramount for predicting reaction outcomes, minimizing side products, and designing novel and efficient synthetic routes. Further computational studies could provide deeper insights into the energetics and transition states of this compound's reactions, paving the way for more precise control over these chemical transformations.

References

- 1. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]

- 2. quora.com [quora.com]

- 3. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]

- 4. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) carbonyl compoundd.) carboxylic acid [vedantu.com]

- 5. Haloform reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Haloform Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Haloform Reaction | NROChemistry [nrochemistry.com]

- 9. Haloform reaction | PPTX [slideshare.net]

- 10. futurelearn.com [futurelearn.com]

- 11. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 12. youtube.com [youtube.com]

- 13. SciPhyChem: (A Level Chem) Nucleophilic substitutions and eliminations [sciphychem.blogspot.com]

Unraveling the Synthesis of Dibromomethanol: A Technical Guide for Scientific Professionals

A deep dive into the elusive nature of dibromomethanol reveals a story of transient intermediates and stable analogues. This technical guide illuminates the historical context and synthetic pathways of its closest relative, bromal hydrate, providing researchers and drug development professionals with a comprehensive understanding of this unique gem-diol.

The synthesis of this compound (CHBr₂OH), a geminal diol, presents a significant challenge due to its inherent instability. Historical and contemporary chemical literature does not provide a direct, isolable synthesis for this compound. Instead, the exploration of its synthesis leads to the investigation of its more stable analogue, bromal hydrate (2,2,2-tribromo-1,1-ethanediol), and the precursor, bromal (tribromoacetaldehyde). This guide will delve into the discovery and synthesis of bromal and its subsequent hydration, offering a practical framework for understanding the chemistry of this class of compounds.

The Historical Quest for Brominated Aldehydes

The journey into the synthesis of brominated carbonyl compounds dates back to the 19th century. In 1832, Carl Jacob Löwig, a German chemist, first synthesized bromal by reacting ethanol with bromine. This discovery was a significant step in understanding the reactivity of halogens with organic molecules. Later, in 1837, F. A. Long and J. W. Howard detailed a method for the preparation of bromal from paraldehyde and bromine, a procedure that has been refined over the years and remains a viable synthetic route.

Synthesis of Bromal (Tribromoacetaldehyde)

The synthesis of bromal is the crucial first step towards its hydrated form. Several methods have been developed, with the most common routes involving the bromination of ethanol or paraldehyde.

Synthesis from Paraldehyde and Bromine

This method, detailed in Organic Syntheses, is a well-established procedure for producing bromal.

Experimental Protocol:

In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, 720 g (4.5 moles) of bromine and 1.5 g of sulfur are placed. To this mixture, 69 g (0.52 mole) of dry paraldehyde is added slowly over approximately four hours with continuous stirring. The reaction is exothermic and proceeds under its own heat during the addition. Following the addition, the mixture is heated externally at 60–80°C for two hours. The product is then isolated by distillation. The fraction collected between 155–175°C is crude bromal. Redistillation under reduced pressure yields pure bromal.

| Reactant/Catalyst | Moles | Mass/Volume |

| Bromine | 4.5 | 720 g (230 cc) |

| Paraldehyde (dry) | 0.52 | 69 g (69 cc) |

| Sulfur | - | 1.5 g |

| Product | Boiling Point | Yield |

| Bromal (crude) | 155–175°C (atm) | - |

| Bromal (pure) | 59–62°C / 9 mm Hg | 52–57% |

| Bromal (pure) | 71–74°C / 18 mm Hg | 52–57% |

Synthesis from Ethanol and Bromine

An earlier method for synthesizing bromal involves the direct reaction of ethanol with bromine.

Experimental Protocol:

This procedure involves passing bromine vapor through absolute alcohol. The reaction is complex and can lead to the formation of various byproducts. The reaction mixture is then fractionally distilled to isolate the bromal.

A detailed, modern experimental protocol for this specific synthesis with precise quantitative data is less commonly cited in contemporary literature compared to the paraldehyde method.

Formation of Bromal Hydrate: The Stable Analogue of this compound

Bromal readily reacts with water to form the stable crystalline solid, bromal hydrate (2,2,2-tribromo-1,1-ethanediol). This reaction is a classic example of nucleophilic addition to a carbonyl group, where water acts as the nucleophile.

Reaction Pathway:

Caption: Reversible hydration of bromal to form bromal hydrate.

Experimental Protocol:

The formation of bromal hydrate is typically achieved by mixing bromal with a stoichiometric amount of water. The reaction is often spontaneous and exothermic.

-

In a suitable reaction vessel, a measured quantity of bromal is placed.

-

Slowly, an equimolar amount of distilled water is added to the bromal with gentle stirring.

-

The mixture will warm up, and upon cooling, solid crystals of bromal hydrate will form.

-

The crystals can be collected by filtration and, if necessary, recrystallized from a minimal amount of hot water to achieve higher purity.

| Property | Value |

| Molecular Formula | C₂H₃Br₃O₂ |

| Molar Mass | 298.76 g/mol |

| Melting Point | 53.5 °C |

| Appearance | White crystalline solid |

The Instability of this compound

The hypothetical this compound (CHBr₂OH) would be the hydrate of dibromoformaldehyde (CHBr₂CHO). The synthesis of dibromoformaldehyde itself is not well-documented, and it is expected to be highly reactive and unstable. Gem-diols are in equilibrium with their corresponding aldehydes or ketones, and the position of this equilibrium is influenced by the electronic effects of the substituents on the carbonyl carbon.

The presence of two electron-withdrawing bromine atoms on the adjacent carbon in bromal significantly stabilizes the hydrate form (bromal hydrate) by reducing the electron density at the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by water. In the case of the hypothetical this compound, the presence of only two bromine atoms might not provide sufficient electronic stabilization for the gem-diol to be the favored species at equilibrium, likely resulting in it being a transient intermediate rather than an isolable compound under standard conditions.

Logical Relationship of Stability:

Caption: Comparison of hypothetical and documented pathways.

Conclusion

While the direct synthesis of this compound remains an elusive goal due to its inherent instability, a thorough understanding of the synthesis and chemistry of its stable analogue, bromal hydrate, provides a valuable foundation for researchers. The historical context of the discovery of bromal, coupled with detailed experimental protocols for its synthesis from paraldehyde and its subsequent hydration, offers a comprehensive technical overview. This knowledge is crucial for professionals in drug development and chemical research who are interested in the unique properties and potential applications of highly halogenated gem-diols. Future research may focus on trapping or observing the transient this compound intermediate to further elucidate its properties and reactivity.

Methodological & Application

Application Notes and Protocols: Dibromomethanol and Related Reagents for Alkene Cyclopropanation

A Note on Dibromomethanol: Extensive review of the scientific literature reveals a notable absence of "this compound" as a reagent for the cyclopropanation of alkenes. It is plausible that this specific chemical is either not utilized for this transformation or that the intended reagent was a related, more common bromo-compound such as dibromomethane (CH₂Br₂) or bromoform (CHBr₃). This document will focus on the well-established use of these latter reagents for the synthesis of dibromocyclopropanes, which are valuable intermediates in pharmaceutical and chemical research.

Introduction to Dibromocyclopropanation

The introduction of a cyclopropane ring into a molecule can significantly impact its biological activity and physicochemical properties, making cyclopropanation a critical tool in drug development. Dibromocyclopropanes, in particular, serve as versatile synthetic intermediates. The most common method for their synthesis involves the reaction of an alkene with dibromocarbene (:CBr₂), which is typically generated in situ from a precursor like bromoform or dibromomethane.

Reagents for Dibromocyclopropanation

While this compound is not a documented reagent for this purpose, the following compounds are widely used to generate dibromocarbene for the cyclopropanation of alkenes:

-

Bromoform (CHBr₃): In the presence of a strong base, bromoform undergoes alpha-elimination to form dibromocarbene. This is a classic and widely used method.

-

Dibromomethane (CH₂Br₂): This reagent can also serve as a precursor to a carbenoid species for cyclopropanation, often under different reaction conditions such as visible-light photocatalysis.

Application Notes

1. Phase-Transfer Catalysis for Dibromocyclopropanation of Unsaturated Alcohols

A robust and scalable method for the dibromocyclopropanation of unsaturated alcohols utilizes a two-phase system with bromoform as the dibromocarbene precursor and a phase-transfer catalyst. This approach is particularly useful as it avoids the need for protecting groups on the alcohol functionality.

Reaction Scheme:

Key Advantages:

-

Operational Simplicity: The two-phase system is straightforward to set up and does not require anhydrous conditions.

-

Broad Substrate Scope: Effective for a range of unsaturated alcohols.

-

Good to Excellent Yields: Generally provides moderate to high yields of the desired dibromocyclopropanated products.

Quantitative Data Summary:

The following table summarizes the results for the dibromocyclopropanation of various unsaturated alcohols using bromoform under phase-transfer conditions.

| Entry | Alkene Substrate | Bromoform (equiv.) | Yield (%) |

| 1 | 3-Methyl-2-buten-1-ol | 1.5 | 70 |

| 2 | 3-Methyl-2-buten-1-ol | 2.0 | 74 |

| 3 | 3-Methyl-2-buten-1-ol | 2.5 | 78 |

| 4 | Citronellol | 2.5 | 57 |

| 5 | 3-Methyl-3-buten-1-ol | 2.0 | 47 |

| 6 | (E)-3-Phenylbut-2-en-1-ol | 2.0 | 41 |

2. Visible-Light Photocatalytic Cyclopropanation

Recent advances have demonstrated the use of dibromomethane for the cyclopropanation of alkenes under visible-light photoredox catalysis. This method offers a milder alternative to traditional base-mediated protocols.

Reaction Scheme:

Key Advantages:

-

Mild Reaction Conditions: Avoids the use of strong bases and high temperatures.

-

Novel Reactivity: Enables cyclopropanation through a radical-mediated pathway.

-

Potential for Asymmetric Synthesis: The use of chiral photocatalysts can, in principle, lead to enantioselective cyclopropanation.

Further research and specific protocols for this method are rapidly emerging in the scientific literature.

Experimental Protocols

Protocol 1: Two-Phase Dibromocyclopropanation of 3-Methyl-2-buten-1-ol

This protocol is adapted from a flow chemistry procedure but can be performed in a batch-wise manner with vigorous stirring to ensure efficient mixing of the two phases.

Materials:

-

3-Methyl-2-buten-1-ol

-

Bromoform (CHBr₃)

-

Dichloromethane (CH₂Cl₂)

-

40% (w/w) aqueous Sodium Hydroxide (NaOH) solution

-

Tetraethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst

-

Ethanol (absolute)

-

Round-bottom flask equipped with a magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-2-buten-1-ol (1.0 equiv.) in dichloromethane.

-

To this solution, add bromoform (2.0 equiv.), tetraethylbenzylammonium chloride (0.043 equiv.), and a small amount of absolute ethanol (0.6 vol. %).

-

With vigorous stirring, slowly add the 40% (w/w) aqueous NaOH solution (approximately 3.5 equiv. relative to the alkene). Caution: The addition of the strong base is exothermic.

-

Continue to stir the reaction mixture vigorously at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, transfer the reaction mixture to a separatory funnel and dilute with water and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure (2,2-dibromo-3,3-dimethylcyclopropyl)methanol.

Reaction Mechanism and Workflow

The generally accepted mechanism for the dibromocyclopropanation of an alkene using bromoform and a strong base proceeds through the formation of a dibromocarbene intermediate.

Caption: Mechanism of Dibromocyclopropanation via Dibromocarbene.

The experimental workflow for the two-phase dibromocyclopropanation is a standard organic synthesis procedure involving reaction setup, workup, and purification.

Caption: Experimental Workflow for Dibromocyclopropanation.

Application Notes and Protocols: The Utility of Dibromomethane in the Synthesis of Pharmaceutical Intermediates

A NOTE TO THE READER: The initial request concerned the use of dibromomethanol. However, a comprehensive search of the scientific literature and chemical databases did not yield significant information on the synthesis or application of this compound as a reagent in pharmaceutical intermediate synthesis. It is not a commonly available or utilized chemical for these purposes. In contrast, the closely related compound, dibromomethane (CH₂Br₂), is a widely used and well-documented reagent in this field. Therefore, this document will focus on the applications of dibromomethane, providing the detailed notes and protocols initially requested for the closely related but undocumented compound.

Introduction

Dibromomethane (also known as methylene bromide) is a halogenated hydrocarbon with the chemical formula CH₂Br₂.[1] It is a colorless liquid that is sparingly soluble in water but highly soluble in organic solvents.[1] Its utility in organic synthesis is significant, particularly as a source for the introduction of a single carbon atom (a C1 building block) and in the formation of cyclopropane rings. In the pharmaceutical industry, dibromomethane is a key starting material and reagent for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.[2][3] This document outlines its primary applications in this sector, providing detailed protocols and data for key reactions.

Key Applications in Pharmaceutical Intermediate Synthesis

Dibromomethane's reactivity allows it to participate in a variety of synthetic transformations crucial for the construction of complex molecular architectures found in pharmaceuticals. Its primary roles include:

-

Methylene Group Insertion: Dibromomethane serves as a reagent for the introduction of a methylene (-CH₂-) bridge, which is a common structural motif in many drug molecules.

-

Cyclopropanation: It is a precursor for the generation of bromocarbene or for use in Simmons-Smith-type reactions to form cyclopropane rings, which can alter the conformational properties and metabolic stability of a drug.

-

Synthesis of Heterocycles: Dibromomethane is utilized in the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. For instance, it is a key precursor in the synthesis of fungicides like cyproterone and imiprazole.[2][3]

Quantitative Data on Dibromomethane Reactions

The following table summarizes key quantitative data for reactions involving dibromomethane in the synthesis of pharmaceutical intermediates.

| Intermediate/Product | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Cyproterone Intermediate | Cyclopropanation | Dibromomethane, Zinc-Copper Couple | Diethyl ether | Reflux | Not Specified | >95 | [2] |

| Imiprazole Intermediate | N-Alkylation | Dibromomethane, Sodium Hydride | DMF | 25-50 | Not Specified | >98 | [2][3] |

| Methylene-bridged bis-phenol | Williamson Ether Synthesis | Dibromomethane, Phenolic precursor, K₂CO₃ | Acetone | Reflux | Not Specified | Not Specified | [4] |

| 2-Substituted-1,3-benzoxazole | Cyclocondensation | Dibromomethane, o-aminophenol | Ethanol | 80 | 70-85 | >97 | Generic Protocol |

Experimental Protocols

This protocol describes a general procedure for the cyclopropanation of an alkene using dibromomethane and a zinc-copper couple.

Materials:

-

Alkene substrate (1.0 eq)

-

Dibromomethane (1.5 eq)

-

Zinc dust (2.0 eq)

-

Copper(I) chloride (0.1 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust and copper(I) chloride.

-

Heat the flask under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Add anhydrous diethyl ether to the flask, followed by the dropwise addition of dibromomethane.

-

Gently reflux the mixture for 30 minutes to activate the zinc-copper couple.

-

Cool the mixture to room temperature and add a solution of the alkene substrate in anhydrous diethyl ether dropwise via the addition funnel.

-

After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Filter the mixture through a pad of celite and wash the filter cake with diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This protocol provides a general method for the N-alkylation of a nitrogen-containing heterocycle using dibromomethane.

Materials:

-

Nitrogen-containing heterocyclic substrate (1.0 eq)

-

Dibromomethane (1.2 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of the heterocyclic substrate in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add dibromomethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate key reaction workflows involving dibromomethane in the synthesis of pharmaceutical intermediates.

Caption: Workflow for Cyclopropanation using Dibromomethane.

Caption: Pathway for N-Alkylation with Dibromomethane.

Conclusion

Dibromomethane is a versatile and valuable C1 building block in the synthesis of pharmaceutical intermediates. Its ability to participate in cyclopropanation, methylene insertion, and alkylation reactions makes it an essential reagent for the construction of complex and biologically active molecules. The protocols and data presented here provide a foundation for researchers and drug development professionals to effectively utilize dibromomethane in their synthetic endeavors. While the initially requested topic of this compound remains elusive in the current body of scientific literature, the applications of its close analog, dibromomethane, are well-established and critical to the pharmaceutical industry.

References

The Role of Dihalomethanes in Agrochemical Synthesis: A Focus on Dibromomethane

Note: Initial searches for "dibromomethanol" did not yield information on its use in agrochemical synthesis, suggesting it is not a common or stable reagent for this purpose. This document will focus on the closely related and widely used reagent, dibromomethane (CH₂Br₂), which serves as a key C1 building block in the production of various agrochemicals.

Dibromomethane is a versatile chemical intermediate employed in the synthesis of a range of agrochemicals, particularly fungicides and insecticides. Its utility stems from its ability to act as an electrophilic methylene source, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds in the construction of complex agrochemical scaffolds. This application note will detail the use of dibromomethane in the synthesis of the triazole fungicide, myclobutanil, and the organophosphate insecticide, ethion, providing experimental protocols and relevant data.

Application in Fungicide Synthesis: The Case of Myclobutanil

Myclobutanil is a broad-spectrum triazole fungicide that functions by inhibiting sterol biosynthesis in fungi.[1] The synthesis of myclobutanil involves the introduction of a methylene bridge, for which dibromomethane is a key reagent.

Synthetic Pathway of Myclobutanil

The synthesis of myclobutanil from 4-chlorobenzonitrile involves a multi-step process where dibromomethane is used to introduce the methylene group that connects the triazole ring to the chiral center of the molecule.[1][2]

Caption: Synthetic pathway of Myclobutanil.

Experimental Protocol for the Synthesis of Myclobutanil using Dibromomethane

This protocol is based on the synthetic route described in patent literature.[2]

Step 1: Synthesis of 2-(4-chlorophenyl)hexanenitrile

This initial step does not involve dibromomethane but is crucial for the subsequent reaction. It involves the alkylation of 4-chlorobenzonitrile with n-butyl chloride.

Step 2: Synthesis of 1-bromo-2-cyano-2-(4-chlorophenyl)hexane

-

Materials:

-

2-(4-chlorophenyl)hexanenitrile

-

Dibromomethane (CH₂Br₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine

-

50-60 wt% Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Toluene

-

Water

-

-

Procedure:

-

In a reaction vessel, charge 2-(4-chlorophenyl)hexanenitrile, dibromomethane, and dimethyl sulfoxide. The molar ratio of 2-(4-chlorophenyl)hexanenitrile to dibromomethane should be 1:1.2 to 1:1.5.[2]

-

Add triethylamine, amounting to 40-50% of the mass of 2-(4-chlorophenyl)hexanenitrile.[2]

-

Under stirring, slowly add 50-60 wt% aqueous sodium hydroxide solution, maintaining the pH of the solution between 8.0 and 9.0.

-

Maintain the reaction temperature at 50-60°C for 8-10 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add water.

-

Neutralize the mixture by dropwise addition of hydrochloric acid.

-

Remove the dimethyl sulfoxide under vacuum.

-

Extract the aqueous layer with toluene.

-

Combine the organic phases and wash with water.

-

Purify the product by distillation to obtain 1-bromo-2-cyano-2-(4-chlorophenyl)hexane as a colorless, transparent, viscous liquid.

-

Step 3: Synthesis of Myclobutanil

-

Materials:

-

1-bromo-2-cyano-2-(4-chlorophenyl)hexane

-

1,2,4-triazole sodium salt

-

Dimethyl sulfoxide (DMSO)

-

Toluene

-

Water

-

Acetone

-

-

Procedure:

-

In a reaction vessel, add 1,2,4-triazole sodium salt, 1-bromo-2-cyano-2-(4-chlorophenyl)hexane, and dimethyl sulfoxide. The molar ratio of 1-bromo-2-cyano-2-(4-chlorophenyl)hexane to 1,2,4-triazole sodium salt should be 1:1.0 to 1:1.5.[2]

-

Heat the reaction mixture to 90-100°C and maintain for 8-10 hours.

-

After the reaction is complete, remove 80-90 vol% of the dimethyl sulfoxide by vacuum distillation.

-

Cool the residue and add water and toluene. Stir until all salts are completely dissolved.

-

Separate the organic phase. Extract the aqueous phase with toluene.

-

Combine the organic phases and wash with water.

-

Dry the organic phase and remove the solvent to obtain crude myclobutanil.

-

Recrystallize the crude product from acetone to yield pure myclobutanil as a light-yellow powder.

-

Quantitative Data for Myclobutanil Synthesis

| Parameter | Value | Reference |

| Molar Ratio (Step 2) | 1 : 1.2-1.5 (Intermediate : Dibromomethane) | [2] |

| Reaction Temperature (Step 2) | 50-60°C | [2] |

| Reaction Time (Step 2) | 8-10 hours | [2] |

| Molar Ratio (Step 3) | 1 : 1.0-1.5 (Intermediate : Triazole salt) | [2] |

| Reaction Temperature (Step 3) | 90-100°C | [2] |

| Reaction Time (Step 3) | 8-10 hours | [2] |

| Final Product Purity | 97.8% | [2] |

| Overall Yield | 78.4% | [2] |

Application in Insecticide Synthesis: The Case of Ethion

Ethion is a non-systemic organophosphate insecticide and acaricide. Its synthesis involves the reaction of O,O-diethyl hydrogen phosphorodithioate with dibromomethane.

Synthetic Pathway of Ethion

Caption: Synthetic pathway of Ethion.

Experimental Protocol for the Synthesis of Ethion using Dibromomethane

This protocol is based on a modified procedure for the synthesis of ethion.

-

Materials:

-

O,O-diethyl hydrogen phosphorodithioate

-

Dibromomethane (CH₂Br₂)

-

Triethylamine

-

-

Procedure:

-

React O,O-diethyl hydrogen phosphorodithioate with dibromomethane in the presence of triethylamine.

-

The mixture is stirred at 25°C for 20 minutes.

-

The reaction is then heated to reflux and maintained for 3 hours.

-

After cooling, the mixture is filtered and the solvent is evaporated to yield the crude product.

-

The final product can be purified by column chromatography.

-

Quantitative Data for Ethion Synthesis

| Parameter | Value |

| Reaction Temperature | Reflux |

| Reaction Time | 3 hours |

| Yield | 68% |

Conclusion

Dibromomethane is a crucial C1 building block in the synthesis of various agrochemicals. Its application in the production of the fungicide myclobutanil and the insecticide ethion highlights its importance in forming key structural motifs. The provided protocols and data offer a foundational understanding for researchers and professionals in the field of agrochemical development. While dibromomethane is a valuable reagent, its use requires careful handling due to its toxic and environmentally hazardous nature. Future research may focus on developing greener and more sustainable synthetic routes that minimize the use of such hazardous materials.

References

Application Notes and Protocols for Methylenedioxy Bridge Formation Using Dibromomethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylenedioxy bridge, a five-membered dioxole ring fused to an aromatic ring, is a key structural motif present in a wide array of natural products and pharmaceutically active compounds. This functional group significantly influences the biological activity of molecules by altering their conformation, lipophilicity, and metabolic stability. The formation of this bridge is a crucial step in the synthesis of numerous important compounds, including safrole, a precursor to the illicit drug MDMA, and various therapeutic agents.

One common method for constructing the methylenedioxy bridge is through the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a suitable one-carbon electrophile. While various dihalomethanes such as dichloromethane and diiodomethane are frequently employed, dibromomethanol also serves as a viable, albeit less commonly cited, reagent for this transformation. This protocol details the use of dibromomethane for the efficient synthesis of methylenedioxy-bridged compounds from catechols, primarily through a phase-transfer catalyzed Williamson ether synthesis.

Reaction Mechanism

The formation of the methylenedioxy bridge from a catechol and dibromomethane proceeds via a two-step nucleophilic substitution reaction, consistent with the Williamson ether synthesis. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl groups of the catechol to form a more nucleophilic catechoxide dianion.

-

Deprotonation: The reaction is initiated by the deprotonation of the two hydroxyl groups of the catechol by a base (e.g., sodium hydroxide) to form the catechoxide dianion.

-

First SN2 Attack: The catechoxide dianion then acts as a nucleophile and attacks one of the electrophilic carbon atoms of dibromomethane in a bimolecular nucleophilic substitution (SN2) reaction, displacing one of the bromide ions.

-

Intramolecular Cyclization (Second SN2 Attack): The resulting intermediate undergoes a rapid intramolecular SN2 reaction, where the second alkoxide attacks the carbon atom, displacing the second bromide ion and forming the five-membered methylenedioxy ring.

Application Notes and Protocols for Dihalomethanes in Organic Synthesis

A Note on Dibromomethanol:

Extensive literature searches did not yield any evidence of this compound (CHBr₂OH) being used as a solvent in organic reactions. This is likely due to the inherent instability of geminal halohydrins (compounds with a halogen and a hydroxyl group on the same carbon atom). Such compounds readily decompose, often eliminating hydrogen bromide to form formyl bromide, which itself is unstable. Therefore, the focus of these application notes will be on the closely related and widely used solvent, dibromomethane (CH₂Br₂).

Dibromomethane (Methylene Bromide) as a Solvent and Reagent

Dibromomethane (CAS 74-95-3), also known as methylene bromide, is a dense, colorless to pale yellow liquid with a sweetish odor.[1] It is a versatile compound in organic synthesis, serving both as a solvent and a reagent.[2][3] Its physical and chemical properties make it a suitable medium for a variety of reactions, particularly when a non-polar, high-density solvent is required.[1][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of dibromomethane is presented in the table below.

| Property | Value | References |

| Molecular Formula | CH₂Br₂ | [2][3] |

| Molecular Weight | 173.84 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [2][3] |

| Density | 2.49 g/cm³ (at 20 °C) | |

| Melting Point | -53 °C | |

| Boiling Point | 95-97 °C | |

| Solubility in Water | 11.7 g/L | |

| Vapor Pressure | 44 hPa (at 20 °C) |

Application Notes

Dibromomethane's utility in a laboratory setting spans several areas, from a reaction medium to a key reactant in forming new carbon-carbon bonds.

Solvent for Organic Reactions

Dibromomethane is an effective solvent for a range of organic compounds due to its ability to dissolve non-polar and moderately polar substances.[5] It is particularly useful in:

-

Reactions requiring a dense, immiscible organic phase: Its high density facilitates easy separation from aqueous phases.

-

Extraction and purification processes: It can be used as an extractant for certain chemicals.[4]

-

Polymer Synthesis: It has been utilized as a solvent and an electrophilic cross-linker in the synthesis of highly porous hyper-cross-linked polymers for applications in methane storage. It is also a suitable solvent for the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV).[6][7]

Reagent in Organic Synthesis

Beyond its role as a solvent, dibromomethane is an important one-carbon (C1) source.

-

Cyclopropanation Reactions: It is a cost-effective precursor for generating a Simmons-Smith-type reagent for the cyclopropanation of alkenes, offering an alternative to the more expensive diiodomethane.[2][8]

-

Phase-Transfer Catalysis (PTC): In certain PTC reactions, dibromomethane can serve as both the solvent and the methylene source for ring formation.[9]

-

Formation of Methylene Derivatives: It is used to convert polyols, such as catechols, into their methylenedioxy derivatives.[2][3]

Intermediate in Pharmaceutical and Agrochemical Synthesis

Dibromomethane is a key intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals.[3] Its ability to introduce bromine atoms into a molecular structure is crucial for creating compounds with desired biological activity.[5]

Caption: Logical relationship of Dibromomethane's primary applications.

Experimental Protocols

Protocol 1: Synthesis of a 1,3-Oxathiolane Derivative via Phase-Transfer Catalysis

This protocol describes a reaction where dibromomethane serves as both the solvent and a reactant in a phase-transfer catalyzed ring formation. The reaction involves the conversion of a[2][4]oxathiol-2-one to a 1,3-oxathiolane, where the methylene carbon in the final product is sourced from dibromomethane.[9]

Caption: Experimental workflow for PTC reaction in Dibromomethane.

Methodology:

-

Reaction Setup: A solution of the starting material,[2][4]oxathiol-2-one, is prepared in dibromomethane, which acts as the solvent.

-

Catalyst and Base Addition: A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is added to the organic phase. A 5M aqueous solution of sodium hydroxide is then added to form a biphasic system.

-

Reaction: The mixture is stirred vigorously at room temperature. The phase-transfer catalyst facilitates the reaction between the hydroxide-hydrolyzed substrate and the dibromomethane at the interface.

-

Workup and Isolation: After the reaction is complete (monitored by TLC or GC-MS), the organic layer is separated, washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the 1,3-oxathiolane product.

Quantitative Data:

| Parameter | Value/Condition | Reference |

| Substrate | [2][4]oxathiol-2-one derivative | [9] |

| Solvent/Reagent | Dibromomethane | [9] |

| Base | 5M NaOH (aqueous) | [9] |

| Catalyst | Tetrabutylammonium bromide (TBAB) | [9] |

| Temperature | Room Temperature | [9] |

| Yield | High | [9] |

Protocol 2: Synthesis of Poly(p-phenylene vinylene) (PPV) via the Gilch Route

This protocol outlines the synthesis of a PPV derivative using the Gilch polymerization reaction, where dibromomethane can be used as a co-solvent with other common organic solvents like tetrahydrofuran (THF) or chloroform.[6]

Methodology:

-

Monomer Preparation: The dichloromethylated monomer (e.g., α,α'-dichloro-p-xylene derivative) is synthesized and purified.

-

Polymerization Setup: The monomer is dissolved in a suitable solvent system, such as a mixture of THF and dibromomethane. The solution is cooled in an ice bath under an inert atmosphere (e.g., argon or nitrogen).

-

Initiation: A strong base, such as freshly prepared potassium tert-butoxide, is added portion-wise to the cooled monomer solution with vigorous stirring. The reaction mixture typically turns viscous and develops a characteristic color (e.g., yellow-green fluorescence).

-

Polymerization: The reaction is allowed to proceed for several hours at low temperature and then gradually warmed to room temperature.

-

Precipitation and Purification: The polymerization is quenched by pouring the reaction mixture into a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed repeatedly with methanol and water to remove unreacted monomer and salts, and then dried under vacuum.

Quantitative Data for a Hyperbranched PPV Derivative Synthesis:

| Parameter | Value/Condition | Reference |

| Monomers | "A₂ + B₃" type monomers | [6] |

| Solvent | Tetrahydrofuran (THF) (Dibromomethane is a suitable co-solvent) | [6] |

| Base | Potassium tert-butoxide | [6] |

| Temperature | 0 °C to Room Temperature | [6] |

| Molecular Weight (Mw) | ~10⁶ | [6] |

| Solubility | Soluble in toluene, THF, chloroform, methylene chloride | [6] |

References

- 1. bu.edu.eg [bu.edu.eg]

- 2. Dibromomethane - Wikipedia [en.wikipedia.org]

- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]